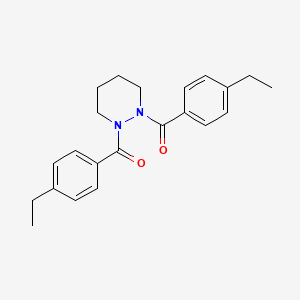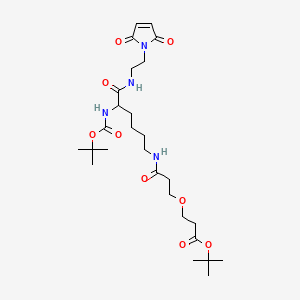
4-Hydroxy-3-iodo-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a hydroxyl group at the 4th position and an iodine atom at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton. The hydroxyl group is introduced through a condensation reaction at elevated temperatures, and the iodine atom is added via electrophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom under basic conditions.
Major Products:
Oxidation: Formation of 4-keto-1,5-naphthyridine.
Reduction: Formation of 4-hydroxy-1,5-naphthyridine.
Substitution: Formation of 4-hydroxy-3-substituted-1,5-naphthyridine derivatives.
Scientific Research Applications
4-Hydroxy-3-iodo-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-iodo-1,5-naphthyridine involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA intercalation and enzyme inhibition .
Comparison with Similar Compounds
4-Hydroxy-1,5-naphthyridine: Lacks the iodine atom, leading to different reactivity and biological activity.
3-Iodo-1,5-naphthyridine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Hydroxy-3-chloro-1,5-naphthyridine: Chlorine atom instead of iodine, resulting in different chemical properties and reactivity
Uniqueness: 4-Hydroxy-3-iodo-1,5-naphthyridine is unique due to the presence of both the hydroxyl group and iodine atom, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-iodo-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,(H,11,12) |
InChI Key |
JXZKUTLKLIYKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















